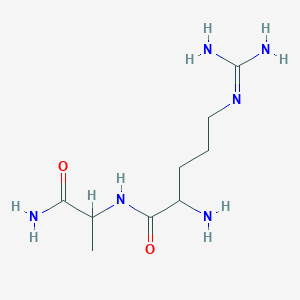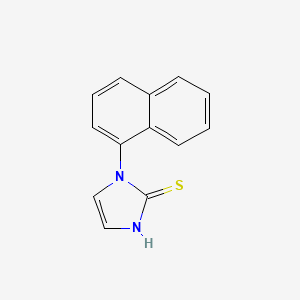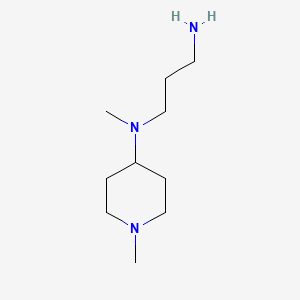
1-(2,3-Dimethylphenoxy)-3-(methylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenoxy)-3-(methylamino)propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:
Preparation of 2,3-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 1-(2,3-Dimethylphenoxy)-3-chloropropan-2-ol: This intermediate is synthesized by reacting 2,3-dimethylphenol with epichlorohydrin in the presence of a base like sodium hydroxide.
Amination: The final step involves the reaction of 1-(2,3-Dimethylphenoxy)-3-chloropropan-2-ol with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenoxy)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(2,3-Dimethylphenoxy)-3-(methylamino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Researchers study its effects on beta-adrenergic receptors to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenoxy)-3-(methylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker that targets beta-1 adrenergic receptors more specifically.
Metoprolol: Similar to atenolol but with different pharmacokinetic properties.
Uniqueness
1-(2,3-Dimethylphenoxy)-3-(methylamino)propan-2-ol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dimethylphenoxy group provides a balance between hydrophilicity and lipophilicity, influencing its absorption and distribution in the body.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-9-5-4-6-12(10(9)2)15-8-11(14)7-13-3/h4-6,11,13-14H,7-8H2,1-3H3 |
InChI Key |
AJXANSSMVBQVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CNC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)

![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)


![2-(Chloromethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12112228.png)



![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)

